molecular formula C11H16N2O2 B1517731 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid CAS No. 1094798-46-5

6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B1517731
CAS No.: 1094798-46-5
M. Wt: 208.26 g/mol
InChI Key: MBEFNPJYEQETAP-UHFFFAOYSA-N
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Description

6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid is a unique organic compound with significant potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its complex structure provides diverse functionalities that make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid involves multi-step organic reactions. A common synthetic route includes:

  • Nitration and Reduction of Pyridine: : Starting with nitration of pyridine derivatives, followed by reduction to introduce the amino group.

  • Carboxylation: : Formation of the carboxylic acid group via carbon dioxide treatment under acidic conditions.

Industrial Production Methods

Industrial-scale production might include the use of continuous flow reactors to maintain consistent reaction conditions and yield high-purity compounds. Techniques like distillation, crystallization, and chromatography are employed to purify the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: : It can be reduced to form various amines.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can modify the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminium hydride.

  • Substitution: : Various halides, nitrating agents, and sulfonating agents under specific temperature and pH conditions.

Major Products

Oxidation yields N-oxide derivatives, while reduction can produce primary, secondary, and tertiary amines. Substitution reactions yield halogenated, nitrated, or sulfonated products depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid serves as an intermediate in the synthesis of complex organic compounds, aiding in the development of new materials and catalysts.

Biology

It is used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It also finds application in the study of enzymatic processes and molecular interactions.

Medicine

In the medical field, it may be explored for its potential as a drug candidate or a pharmacological tool to study disease pathways and drug mechanisms.

Industry

Industrial applications include its use as a precursor for the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism

The compound's mechanism of action can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating biochemical pathways.

Molecular Targets and Pathways

Potential targets include various enzymes involved in metabolic pathways, as well as receptors related to specific physiological functions. The compound's structural features enable it to fit into active sites or bind to receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-3-carboxylic acid: : Similar in structure but lacks the ethyl(propan-2-yl)amino group, leading to different reactivity and applications.

  • 6-Aminopyridine-3-carboxylic acid:

  • 6-Ethylamino-3-pyridinecarboxylic acid: : Another close relative, missing the propan-2-yl group, thus having different physical and chemical properties.

Uniqueness

The presence of the ethyl and propan-2-yl groups in 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid imparts unique steric and electronic characteristics, influencing its reactivity and interactions in various applications. This makes it distinct from other pyridine derivatives.

There you have it! An in-depth look at this compound

Properties

IUPAC Name

6-[ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-13(8(2)3)10-6-5-9(7-12-10)11(14)15/h5-8H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEFNPJYEQETAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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